molecular formula C9H15ClO3S B2535993 7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride CAS No. 2503204-81-5

7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride

Cat. No.: B2535993
CAS No.: 2503204-81-5
M. Wt: 238.73
InChI Key: LIHOOFWMEFVVNO-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused to a nonane ring system. It is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

The synthesis of 7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride typically involves the reaction of 7-Oxaspiro[3.5]nonane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions are sulfonamides, sulfonate esters, sulfonate thioesters, sulfonyl hydrides, and sulfonic acids .

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

The uniqueness of this compound lies in its spirocyclic structure, which imparts different steric and electronic properties compared to other sulfonyl chlorides .

Properties

IUPAC Name

7-oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c10-14(11,12)7-8-5-9(6-8)1-3-13-4-2-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHOOFWMEFVVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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